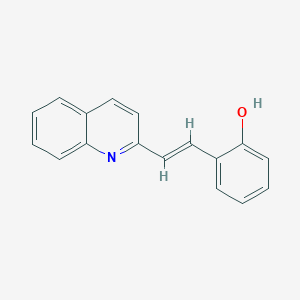
Quininib
概要
説明
Quininib is a small molecule drug with the chemical structure 2-[(E)-2-(Quinolin-2-yl)vinyl]phenol. It has gained attention for its potential therapeutic applications, particularly in cancer treatment. This compound is known for its anti-angiogenic properties, which means it can inhibit the formation of new blood vessels, a crucial process in tumor growth and metastasis.
作用機序
Target of Action
Quininib primarily targets the cysteinyl leukotriene receptor 1 (CysLT 1) . CysLT 1 is a receptor that plays a crucial role in various physiological and pathological processes, including inflammation and cancer. By antagonizing this receptor, this compound can alter the hallmarks of certain cancers, such as uveal melanoma .
Mode of Action
This compound interacts with its target, CysLT 1, by acting as an antagonist . This interaction leads to alterations in the cellular processes associated with the receptor, such as inflammation and cell proliferation. The exact molecular interactions between this compound and CysLT 1 are still under investigation.
Biochemical Pathways
This compound has been found to modulate the expression of ferroptosis markers in certain cell lines, such as OMM2.5 cells . Ferroptosis is a form of cell death driven by iron-dependent peroxidation of phospholipids. Key markers of this pathway, including Glutathione peroxidase 4 (GPX4), glutamate-cysteine ligase modifier subunit (GCLM), heme oxygenase 1 (HO-1), and 4 hydroxynonenal (4-HNE), are significantly altered by this compound .
Result of Action
This compound’s action results in significant molecular and cellular effects. It alters the expression of ferroptosis markers, leading to the induction of ferroptosis in certain cell lines . This can have a profound impact on the survival and proliferation of these cells. In the context of cancer, inducing ferroptosis can potentially inhibit tumor growth and progression.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the severity of infection, routes of administration, and nutritional status can impact this compound’s pharmacokinetics . Understanding these factors is crucial for optimizing the use of this compound in therapeutic applications.
生化学分析
Biochemical Properties
Quininib interacts with various enzymes, proteins, and other biomolecules. For instance, it modulates the expression of ferroptosis markers in OMM2.5 cells
Cellular Effects
This compound has been shown to have profound effects on various types of cells and cellular processes. It influences cell function by reducing endothelial tubule formation and cell survival
Molecular Mechanism
The molecular mechanism of this compound is complex and multifaceted. It exerts its effects at the molecular level through various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specifics of these interactions are still being explored.
準備方法
Synthetic Routes and Reaction Conditions
Quininib can be synthesized through various synthetic routes. One common method involves the condensation of quinoline derivatives with phenolic compounds under specific reaction conditions. For instance, the reaction between 2-chloroquinoline and 2-hydroxybenzaldehyde in the presence of a base such as potassium carbonate can yield this compound. The reaction typically occurs in a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparation. The process involves optimizing reaction conditions to maximize yield and purity, often using large-scale reactors and continuous flow systems to ensure consistent production.
化学反応の分析
Types of Reactions
Quininib undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinolin-2-ylvinylphenol derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding hydroquinone form.
Substitution: this compound can participate in substitution reactions, where functional groups on the quinoline or phenol rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield quinolin-2-ylvinylphenol derivatives, while reduction can produce hydroquinone derivatives.
科学的研究の応用
Chemistry: Quininib serves as a valuable intermediate in the synthesis of more complex organic molecules.
Biology: It is used in biological studies to investigate its effects on cellular processes, particularly angiogenesis.
Medicine: this compound has shown promise as a therapeutic agent in cancer treatment, particularly colorectal cancer and uveal melanoma. .
Industry: this compound’s anti-angiogenic properties make it a candidate for developing new drugs targeting diseases characterized by abnormal blood vessel growth.
類似化合物との比較
Quininib is unique compared to other anti-angiogenic compounds due to its specific chemical structure and mechanism of action. Similar compounds include:
Bevacizumab: A monoclonal antibody that inhibits VEGF.
Regorafenib: A small molecule inhibitor targeting multiple kinases involved in angiogenesis.
Sunitinib: Another small molecule inhibitor that targets VEGF receptors.
While these compounds also inhibit angiogenesis, this compound’s unique structure allows it to interact with different molecular targets and pathways, providing a distinct therapeutic profile .
特性
IUPAC Name |
2-[(E)-2-quinolin-2-ylethenyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO/c19-17-8-4-2-6-14(17)10-12-15-11-9-13-5-1-3-7-16(13)18-15/h1-12,19H/b12-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXNDEWNGCMCWMA-ZRDIBKRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=CC3=CC=CC=C3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=N2)/C=C/C3=CC=CC=C3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4838-66-8 | |
| Record name | 2-(2-QUINOLIN-2-YL-VINYL)-PHENOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(3-methylbenzoyl)amino]benzoic Acid](/img/structure/B7772183.png)

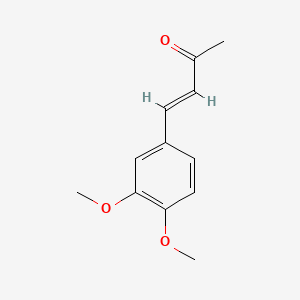
![(5E)-3-cyclohexyl-5-[(3-hydroxyanilino)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7772195.png)
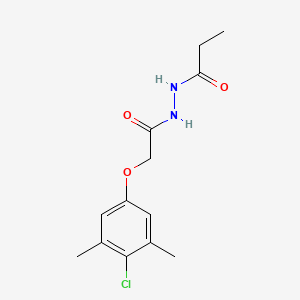
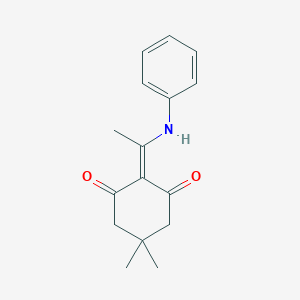
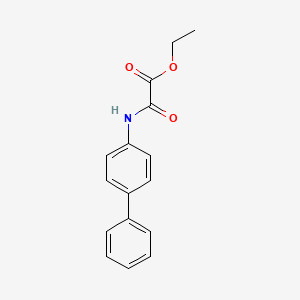

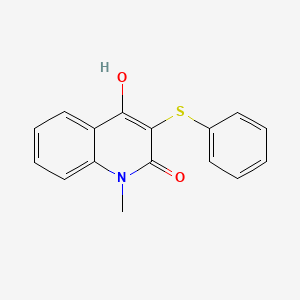
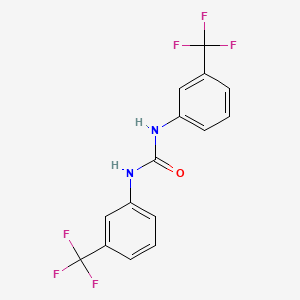
![[Amino-[2-[2-[2-[amino(azaniumylidene)methyl]sulfanylethoxy]ethoxy]ethylsulfanyl]methylidene]azanium;dibromide](/img/structure/B7772241.png)
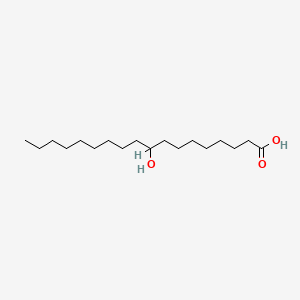
![diethyl [hydroxy(phenyl)methyl]phosphonate](/img/structure/B7772251.png)
